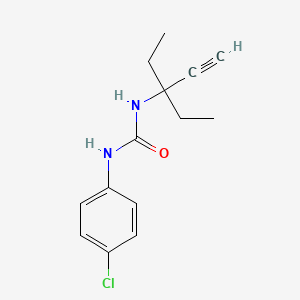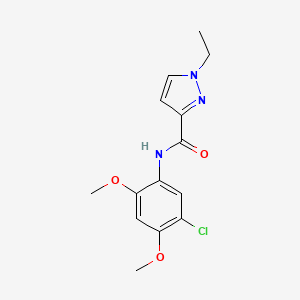![molecular formula C18H25NO3 B5324168 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)
2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of phenylacetic acid and is classified as a selective cyclooxygenase-2 (COX-2) inhibitor. Diclofenac has been extensively studied for its pharmacological properties and has been found to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Mecanismo De Acción
The mechanism of action of 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of COX-2, which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and the inhibition of COX-2 reduces their production, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are mediators of inflammation and pain. It has also been found to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to reduce the production of reactive oxygen species, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments include its well-established pharmacological properties and its availability. However, there are also limitations to using this compound, including the potential for side effects and the need to use appropriate dosages to avoid toxicity.
Direcciones Futuras
There are a number of future directions for research on 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of research is the investigation of the potential for this compound to be used in the treatment of other conditions, such as cancer. Additionally, research is needed to better understand the mechanisms of action of this compound and to identify potential new targets for drug development.
Métodos De Síntesis
The synthesis of 2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexanone to form the ketone intermediate, which is then reduced using sodium borohydride to form the alcohol intermediate. The alcohol intermediate is then reacted with isobutyl chloroformate and N,N-diisopropylethylamine to form the corresponding carbamate. Finally, the carbamate is reacted with ethyl chloroformate and sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its pharmacological properties and has been found to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been found to be effective in treating other conditions such as migraine, dysmenorrhea, and postoperative pain. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
Propiedades
IUPAC Name |
2-[1-(2,5-dimethylphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-11-8-9-12(2)16(10-11)13(3)19-17(20)14-6-4-5-7-15(14)18(21)22/h8-10,13-15H,4-7H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCJWEKQAAACAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)

![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
